An In-depth Technical Guide to 9-Fluorenone Hydrazone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 9-Fluorenone Hydrazone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 9-Fluorenone (B1672902) hydrazone, a versatile organic compound with significant relevance in chemical research and drug discovery.
Core Properties of 9-Fluorenone Hydrazone
9-Fluorenone hydrazone is a yellow to orange crystalline solid.[1] It is a derivative of 9-fluorenone and hydrazine (B178648), forming a stable hydrazone structure. This compound is soluble in nonpolar solvents and serves as a valuable building block in organic synthesis due to its reactivity and ability to form complex derivatives.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of 9-Fluorenone hydrazone are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol [1][2] |
| Melting Point | 148-150 °C[1] |
| Boiling Point | 362.5 °C at 760 mmHg[1] |
| Density | 1.23 g/cm³[1] |
| Appearance | Yellow to orange crystalline solid[1] |
| CAS Number | 13629-22-6[2] |
Spectral Properties
The spectral data of 9-Fluorenone hydrazone are crucial for its identification and characterization. The following tables summarize the key spectral features.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 9-Fluorenone hydrazone. The chemical shifts are reported in parts per million (ppm). A study has reported the ¹H and ¹³C NMR spectra in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[3]
¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) |
| NH₂ | 6.41 (2H)[4] |
| H2 | 7.30 (1H, td)[4] |
| H3 | 7.32 (1H, td)[4] |
| H7 | 7.35 (1H, td)[4] |
| H6 | 7.44 (1H, td)[4] |
| H4 | 7.65 (1H, dd)[4] |
| H1 | 7.73 (1H, dd)[4] |
| H5 | 7.76 (1H, dd)[4] |
| H8 | 7.90 (1H, dd)[4] |
¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C9, C2 | 144.858[5] |
| C10, C3 | 144.858[5] |
| C11, C4 | 134.588[5] |
| C12, C5 | 134.588[5] |
| C13, C6 | 194.312[5] |
| C5, C7 | 120.717[5] |
| C6, C8 | 120.717[5] |
| C7, C9 | 124.728[5] |
| C8, C10 | 124.728[5] |
| C1, C11 | 135.090[5] |
| C2, C12 | 135.090[5] |
| C3, C13 | 129.489[5] |
| C4, C14 | 129.489[5] |
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 9-Fluorenone hydrazone shows characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3416[6] |
| C=N stretching | 1602, 1554[6] |
1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. A study has reported the UV-Vis absorption spectra of 9-fluorenone, a related precursor, in different solvents, with the longest-wavelength maximum absorption corresponding to the S₀ → S₁ transition.[7] For 9-fluorenone in hexane, the S1 absorption maximum was found at 380 nm.[7]
Experimental Protocols
Synthesis of 9-Fluorenone Hydrazone
The synthesis of 9-Fluorenone hydrazone is typically achieved through the condensation reaction of 9-fluorenone with hydrazine hydrate.[1] Several protocols have been reported, with variations in reaction conditions and stoichiometry.
Protocol 1: General Laboratory Synthesis [8][9]
-
Materials:
-
9-Fluorenone
-
Hydrazine monohydrate or hydrazine hydrate
-
-
Procedure:
-
Dissolve 9-fluorenone (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate (typically an excess, e.g., 2.8 equivalents) to the solution.[10]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
-
Protocol 2: Large-Scale Synthesis [10]
-
Materials:
-
9-Fluorenone (50.0 g, 278 mmol, 1.0 equiv)
-
Ethanol (500 mL)
-
Hydrazine monohydrate (50.0 mL, 789 mmol, 2.8 equiv)
-
-
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, charge 9-fluorenone and ethanol.
-
Stir the solution and heat to an internal temperature of 40 °C for 45 minutes until a homogenous solution is formed.
-
Add hydrazine monohydrate in a single portion.
-
Equip the flask with a reflux condenser and raise the oil bath temperature to 105 °C, maintaining this temperature for an additional 3.5 hours.
-
Monitor the reaction progress by TLC (10%vol EtOAc-hexanes).
-
Remove the oil bath and continue stirring, allowing the reaction to cool to an internal temperature of 20 °C over 1 hour to facilitate precipitation.
-
Collect the resulting yellow needle-like crystals by vacuum filtration.
-
Dry the crystals under a flow of air provided by the vacuum for 2 hours, followed by additional drying under high vacuum (3 mmHg) for 4 hours. This procedure typically affords a high yield (around 90%) of 9-Fluorenone hydrazone.[10]
-
Visualizing the Synthesis and Mechanism
Experimental Workflow for the Synthesis of 9-Fluorenone Hydrazone
Caption: Workflow for the synthesis of 9-Fluorenone hydrazone.
Reaction Mechanism: Formation of 9-Fluorenone Hydrazone
The formation of 9-Fluorenone hydrazone from 9-fluorenone and hydrazine is a classic condensation reaction. The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of 9-fluorenone, followed by dehydration.
Caption: Reaction mechanism for the formation of 9-Fluorenone hydrazone.
Applications in Drug Development
Hydrazones are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11] The fluorene (B118485) scaffold itself is present in several approved drugs.[12]
Antimicrobial and Antifungal Activity
Derivatives of 9-fluorenone have been investigated for their antimicrobial and antifungal activities. For instance, certain Schiff bases of 9-fluorenone have shown activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae.[13] Fluorenyl-hydrazonothiazole derivatives have been synthesized and screened against multidrug-resistant microorganisms, with some compounds showing activity against Gram-positive strains.[6]
Anticancer Activity
Antiviral Activity
Derivatives of 9-fluorenone have also been explored for their antiviral properties. Notably, 9-fluorenone-based sulfonamides have been synthesized and shown to act as dual inhibitors of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro), two essential enzymes for viral replication.[15] This highlights the potential of the 9-fluorenone scaffold in the development of novel antiviral agents.
The following table summarizes the reported biological activities of some 9-fluorenone derivatives.
| Derivative Class | Biological Activity | Target/Organism | Reported Activity (e.g., IC₅₀, MIC) |
| 9-Fluorenone Schiff Bases | Antimicrobial | E. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniae | Activity comparable to streptomycin (B1217042) at 100 µg/mL[13] |
| Fluorenyl-hydrazonothiazoles | Antimicrobial | Gram-positive bacteria | MIC > 256 µg/mL for most, some activity observed[6] |
| 9-Fluorenone Sulfonamides | Antiviral (SARS-CoV-2) | Mpro and PLpro | Potent dual inhibitors[15] |
This technical guide provides a foundational understanding of 9-Fluorenone hydrazone, offering valuable data and protocols for researchers in the fields of chemistry and drug development. The versatile nature of this compound and its derivatives suggests a promising future for its application in the synthesis of novel therapeutic agents.
References
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- 2. 9-Fluorenone hydrazone | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijsr.net [ijsr.net]
- 12. Solved For the 1H NMR spectrum of 9-fluorenone, assign the | Chegg.com [chegg.com]
- 13. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
